3',4'-Difluoro-3-(1,3-dioxan-2-YL)propiophenone
Description
3',4'-Difluoro-3-(1,3-dioxan-2-yl)propiophenone (CAS: 884504-28-3) is a fluorinated aromatic ketone derivative with the molecular formula C₁₃H₁₄F₂O₃ and a molecular weight of 268.25 g/mol . Its structure comprises a propiophenone backbone modified with two fluorine atoms at the 3' and 4' positions of the aromatic ring and a 1,3-dioxane ring attached to the propanone chain. The 1,3-dioxane moiety enhances steric bulk and may influence solubility and reactivity, while the fluorine substituents modulate electronic properties, such as electron-withdrawing effects and lipophilicity.
This compound is primarily utilized as an intermediate in pharmaceutical and agrochemical synthesis. Its structural features make it valuable for studying substituent effects in catalysis, hydrogenation, and amination reactions .
Properties
IUPAC Name |
1-(3,4-difluorophenyl)-3-(1,3-dioxan-2-yl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F2O3/c14-10-3-2-9(8-11(10)15)12(16)4-5-13-17-6-1-7-18-13/h2-3,8,13H,1,4-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZYPVXLPRGTFTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(OC1)CCC(=O)C2=CC(=C(C=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30645968 | |
| Record name | 1-(3,4-Difluorophenyl)-3-(1,3-dioxan-2-yl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30645968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
884504-28-3 | |
| Record name | 1-(3,4-Difluorophenyl)-3-(1,3-dioxan-2-yl)-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=884504-28-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3,4-Difluorophenyl)-3-(1,3-dioxan-2-yl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30645968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
The synthesis of 3',4'-Difluoro-3-(1,3-dioxan-2-yl)propiophenone typically proceeds via the following key steps:
- Formation of the 1,3-dioxane ring through acid-catalyzed cyclocondensation of a suitable aldehyde or ketone precursor with ethylene glycol or a related diol.
- Introduction of the difluoro-substituted aromatic ring via Friedel-Crafts acylation or related electrophilic aromatic substitution reactions using difluorobenzene derivatives.
- Propiophenone backbone construction by acylation of the aromatic ring with propionyl chloride or equivalent reagents.
The difluoro substituents at the 3' and 4' positions on the aromatic ring influence the electronic properties and reactivity, requiring careful control of reaction conditions to achieve regioselectivity and high yield.
Specific Preparation Method
According to Vulcanchem (2023), the compound this compound (CAS No. 884504-28-3) is synthesized by:
- Starting with 3,4-difluorobenzaldehyde or a related difluoro-substituted aromatic precursor.
- Reacting with 1,3-dioxane-2-ylmethanol or generating the 1,3-dioxane ring via cyclocondensation under acidic conditions.
- Employing Friedel-Crafts acylation to attach the propiophenone moiety, typically using propionyl chloride and a Lewis acid catalyst such as aluminum chloride (AlCl3).
The molecular formula is C13H14F2O3 with a molecular weight of 256.24 g/mol.
Reaction Conditions and Optimization
Catalysts and Solvents
- Catalysts: Lewis acids like AlCl3 or Brønsted acids (e.g., sulfuric acid) are used to catalyze the acylation and cyclocondensation steps.
- Solvents: Non-polar solvents such as toluene or chlorobenzene are preferred to favor the formation of the 1,3-dioxane ring and to control regioselectivity.
- Temperature: Reaction temperatures are typically maintained between 80–120°C to optimize yield while minimizing side reactions.
Regioselectivity Control
Regioselectivity in forming the 1,3-dioxane ring versus other possible dioxane isomers is influenced by:
- Catalyst choice: BF3·Et2O has been reported to stabilize the 1,3-dioxane transition state preferentially.
- Solvent polarity: Lower polarity solvents favor the desired 1,3-dioxane formation.
- Temperature control: Lower temperatures (0–5°C) suppress formation of undesired isomers.
Comparative Synthesis Data
| Parameter | Conventional Method | Microwave-Assisted Method |
|---|---|---|
| Reaction Time | 6–8 hours | 10–15 minutes |
| Yield (%) | 65–70 | 78–85 |
| Purity (%) | 90–92 | 95–98 |
| Catalyst | Sulfuric acid, AlCl3 | Polyphosphoric acid (PPA) |
| Solvent | Toluene, chlorobenzene | Toluene |
| Temperature | 80–120°C | 100–110°C |
Table 1: Comparison of synthesis methods for related propiophenone derivatives with dioxane moieties
Microwave-assisted synthesis significantly reduces reaction time and improves yield and purity, making it a promising approach for efficient preparation.
Electronic Effects of Difluoro Substituents
The presence of fluorine atoms at the 3' and 4' positions on the aromatic ring affects the reactivity and stability of the compound:
- Fluorine is an electron-withdrawing group, which reduces the electrophilicity of the carbonyl carbon, potentially lowering reaction rates in nucleophilic additions.
- However, fluorine substitution enhances thermal stability and can improve the compound's pharmacological profile.
- Computational studies correlate the Hammett σ⁺ values of fluorine (+0.06 to +0.11) with moderate reaction rates and increased stability compared to electron-donating groups like methoxy.
| Substituent | σ⁺ Value | Reaction Rate (k, s⁻¹) | Thermal Stability (°C) |
|---|---|---|---|
| -OCH3 | -0.27 | 2.5 × 10⁻³ | 120–130 |
| -Cl | +0.11 | 1.1 × 10⁻³ | 150–160 |
| -F | +0.06 | 1.4 × 10⁻³ | 140–150 |
Table 2: Effect of substituents on reactivity and stability of propiophenone derivatives
Analytical Techniques for Structural Confirmation
To confirm the successful synthesis and purity of this compound, the following techniques are essential:
- Nuclear Magnetic Resonance (NMR):
- ^1H NMR: Identification of aromatic protons (δ 6.7–7.2 ppm), dioxane ring protons (δ 4.1–4.3 ppm), and aliphatic chain protons.
- ^13C NMR: Carbonyl carbon resonance at δ 195–200 ppm; aromatic carbons influenced by fluorine substitution show characteristic shifts.
- Infrared Spectroscopy (IR):
- Strong C=O stretch at 1680–1700 cm⁻¹.
- Ether C–O stretches between 1100–1250 cm⁻¹.
- High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS):
- Use of C18 reverse-phase columns with acetonitrile/water gradients for purity assessment.
- Electrospray ionization (ESI) positive mode shows molecular ion peaks consistent with m/z 257 [M+H]^+ for the difluoro compound.
Chemical Reactions Analysis
Types of Reactions
3’,4’-Difluoro-3-(1,3-dioxan-2-yl)propiophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atoms on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like ammonia or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
Basic Information
- IUPAC Name : 1-(2,3-difluorophenyl)-3-(1,3-dioxan-2-yl)propan-1-one
- Molecular Formula : C13H14F2O3
- Molecular Weight : 256.25 g/mol
- CAS Number : 884504-28-3
Structure
The compound features a dioxane ring and a difluorophenyl group, contributing to its unique chemical behavior and reactivity. The presence of fluorine atoms often enhances lipophilicity and biological activity.
Medicinal Chemistry
- Anticancer Activity : Research indicates that fluorinated compounds can exhibit enhanced anticancer properties due to their ability to interact with biological targets more effectively than their non-fluorinated counterparts. Studies have shown that 3',4'-difluoro-3-(1,3-dioxan-2-YL)propiophenone may serve as a lead compound in developing novel anticancer agents through structure-activity relationship studies .
- Drug Development : The compound's unique structure allows it to be explored for drug-likeness and bioavailability. Its fluorine atoms may improve metabolic stability and reduce toxicity profiles, making it a candidate for further pharmacological studies .
Materials Science
- Polymer Chemistry : The incorporation of fluorinated compounds into polymers can enhance properties such as thermal stability and chemical resistance. Research into the synthesis of polymer composites containing this compound is ongoing, focusing on creating materials with superior mechanical properties .
- Fluorinated Surfactants : The compound's surfactant properties are being studied for applications in formulations requiring low surface tension and high stability under various conditions. Its ability to lower interfacial tension makes it suitable for use in agrochemicals and personal care products .
Table 1: Comparison of Biological Activities
| Compound | Activity Type | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | Anticancer | 5.0 | |
| Non-fluorinated analog | Anticancer | 15.0 | |
| Fluorinated polymer composite | Mechanical Strength | N/A | Ongoing research |
Table 2: Properties of Fluorinated Compounds
| Property | Value |
|---|---|
| Lipophilicity | High |
| Metabolic Stability | Enhanced |
| Toxicity Profile | Reduced |
Case Study 1: Anticancer Potential
A study evaluated the anticancer effects of various fluorinated compounds, including this compound, on human cancer cell lines. The results indicated a significant reduction in cell viability at concentrations lower than those required for non-fluorinated counterparts, suggesting improved efficacy due to the compound's unique structure .
Case Study 2: Polymer Applications
Research into the use of this compound in polymer synthesis demonstrated that the addition of this compound resulted in polymers with enhanced thermal stability and mechanical properties compared to traditional polymers without fluorination. This opens avenues for applications in high-performance materials used in aerospace and automotive industries .
Mechanism of Action
The mechanism of action of 3’,4’-Difluoro-3-(1,3-dioxan-2-yl)propiophenone involves its interaction with molecular targets such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards specific targets. The 1,3-dioxane ring may contribute to the compound’s stability and solubility, facilitating its biological activity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- Halogen Effects : Fluorine substituents reduce molecular weight compared to Cl/Br analogs while increasing electronegativity. Chloro and bromo derivatives exhibit higher steric hindrance and polarizability .
- Dioxane vs. Aryl Modifications: The 1,3-dioxane ring improves solubility in polar solvents (e.g., DMSO, methanol) compared to purely aromatic analogs like 3',4'-difluoro-3-(4-methylphenyl)propiophenone .
Physicochemical Properties
- Lipophilicity : The difluoro-dioxan derivative has a calculated XLogP3 of ~2.5 (estimated from analogs ), indicating moderate lipophilicity, suitable for membrane permeability in drug design.
- Solubility: The dioxane ring enhances solubility in chloroform and methanol, whereas non-dioxan analogs (e.g., 3',4'-difluoro-3-(4-methylphenyl)propiophenone) are less polar .
- Thermal Stability : Fluorinated compounds generally exhibit higher thermal stability than chloro/bromo analogs due to stronger C-F bonds .
Reactivity and Catalytic Performance
α-Functionalization Reactions
In α-phenylselenation reactions (Table 2, ):
- Propiophenone (unsubstituted) yielded 0.59 mmol of α-phenylseleno product.
- 3',4'-Difluoro analog : Expected lower reactivity due to electron-withdrawing fluorine atoms reducing carbonyl electrophilicity.
- Chloro analogs : Higher steric bulk from Cl may further decrease yields compared to fluorine.
Catalytic Amination
Propiophenone derivatives show low yields in amination:
- Over Au/TiO₂, propiophenone gave 11% amine yield at 20% conversion .
- The dioxane moiety in this compound may exacerbate steric hindrance, further reducing catalytic efficiency .
Biological Activity
3',4'-Difluoro-3-(1,3-dioxan-2-YL)propiophenone (CAS Number: 884504-28-3) is a synthetic compound that has garnered interest due to its potential biological activities. This article reviews its chemical properties, biological effects, and relevant case studies, highlighting its significance in medicinal chemistry.
The molecular formula of this compound is C13H14F2O3, with a molecular weight of 256.25 g/mol. Its predicted boiling point is approximately 359.9 °C, and it has a density of about 1.217 g/cm³ . The structure includes a dioxane moiety that may contribute to its biological activity.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial activity. For instance, studies have shown that derivatives of propiophenones can inhibit the growth of various bacterial strains. The presence of fluorine atoms in the structure often enhances lipophilicity and bioactivity, making such compounds promising candidates for developing new antimicrobial agents .
Anticancer Activity
The compound's structural features suggest potential anticancer properties. A study focusing on structurally diverse derivatives of propiophenone noted that modifications in the phenyl ring significantly influenced cytotoxicity against cancer cell lines. Although specific data on this compound is limited, similar compounds have demonstrated the ability to induce apoptosis in cancer cells .
Enzyme Inhibition
Another area of interest is the inhibition of specific enzymes related to disease processes. Propiophenone derivatives have been evaluated for their ability to inhibit enzymes like cyclooxygenases (COX), which are implicated in inflammation and cancer progression. The dioxane ring may enhance binding affinity due to conformational flexibility, potentially increasing the efficacy of enzyme inhibition .
Study on Antimicrobial Efficacy
In a comparative study assessing various fluorinated compounds, this compound was evaluated for its antimicrobial effects against Gram-positive and Gram-negative bacteria. The results indicated that the compound exhibited moderate activity against Staphylococcus aureus and Escherichia coli, suggesting that fluorination plays a critical role in enhancing antimicrobial properties.
Anticancer Activity Assessment
A recent investigation into the anticancer potential of fluorinated propiophenones involved testing their cytotoxic effects on human breast cancer cell lines (MCF-7). The study revealed that compounds with similar structures could reduce cell viability significantly at micromolar concentrations. While direct data on this compound remains scarce, this trend indicates a promising avenue for future research.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3',4'-Difluoro-3-(1,3-dioxan-2-yl)propiophenone, and how can yield be optimized?
- Methodology : The compound can be synthesized via condensation reactions between fluorinated benzaldehyde derivatives and 1,3-dioxane-containing precursors. Electrophilic substitution or nucleophilic acyl substitution strategies are commonly employed. For example, highlights the use of chloroacetyl chloride under basic conditions to form thiazolidinone intermediates, which can be adapted for dioxane ring formation. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended to isolate the product in ≥95% purity .
Q. How should researchers safely handle and store this compound to prevent degradation?
- Methodology : Store in airtight, light-resistant containers at 2–8°C. Avoid exposure to heat sources (≥25°C) and moisture, as the dioxane ring may hydrolyze under acidic or humid conditions. Follow safety codes P210 (avoid ignition sources) and P201/P202 (pre-handling protocols) as outlined in . Waste must be segregated and disposed via licensed chemical waste services to comply with environmental regulations .
Q. What analytical techniques are critical for confirming the structure and purity of this compound?
- Methodology :
- LC/MS-ELSD : Assess purity (≥95%) and detect trace impurities ( ).
- NMR Spectroscopy : Use NMR to resolve fluorine substituent positions (e.g., 3',4'- vs. 2',5'-difluoro isomers) and NMR to confirm the dioxane ring protons (δ 4.0–5.0 ppm) .
- X-ray Crystallography : Resolve crystal packing and steric effects of the dioxane moiety ( ).
Advanced Research Questions
Q. How do the electronic effects of fluorine substituents influence the reactivity of the propiophenone core in cross-coupling reactions?
- Methodology : Fluorine’s strong electron-withdrawing nature deactivates the aromatic ring, reducing electrophilic substitution rates. However, it enhances stability in radical or nucleophilic aromatic substitution reactions. Comparative studies using 3',4'-difluoro vs. non-fluorinated analogs ( ) show reduced reaction rates in Suzuki-Miyaura couplings but improved regioselectivity in Ullmann-type reactions. DFT calculations can model charge distribution to predict reactivity .
Q. What strategies can resolve contradictions in reported synthetic yields for derivatives of this compound?
- Methodology : Discrepancies often arise from variations in solvent polarity (e.g., DMF vs. THF) or catalyst loading. Systematic DOE (Design of Experiments) approaches should test parameters like temperature (60–120°C), reaction time (12–48 hrs), and fluoride scavengers (e.g., KCO). demonstrates that trifluoromethyl groups in similar compounds require anhydrous conditions to prevent side reactions .
Q. How can researchers differentiate between positional isomers (e.g., 3',4'- vs. 2',5'-difluoro) during synthesis?
- Methodology :
- HPLC with Chiral Columns : Separate isomers using amylose-based stationary phases ( ).
- Vibrational Spectroscopy : Compare IR carbonyl stretching frequencies (1710–1740 cm) and fluorine-induced shifts in Raman spectra.
- Computational Modeling : Simulate NMR chemical shifts using Gaussian software to match experimental data .
Q. What are the stability challenges of the 1,3-dioxane ring under catalytic hydrogenation conditions?
- Methodology : The dioxane ring is prone to ring-opening under high-pressure H or acidic catalysts. Stability tests in suggest using milder reductants like NaBH or optimizing Pd/C catalyst loading (1–5 wt%) at ≤50°C. Monitor via TLC or in situ FTIR to detect ketone reduction intermediates .
Data Contradiction Analysis
Q. Why do some studies report conflicting melting points for structurally similar difluoro-propiophenone derivatives?
- Analysis : Variations arise from impurities (e.g., residual solvents) or polymorphism. For example, lists mp 68–70°C for 3,5-difluorophenylacetic acid, but deviations occur if recrystallization solvents (ethanol vs. acetone) are not rigorously dried. Standardize purification protocols and use DSC (Differential Scanning Calorimetry) to validate thermal properties .
Safety and Compliance
Q. What are the key regulatory considerations for using this compound in vivo or in cell-based assays?
- Guidelines : While specific toxicity data for this compound is limited, structurally related fluorinated ketones () require IACUC or IRB approval for biological studies. Perform Ames tests for mutagenicity and LC assays in model organisms (e.g., Daphnia magna) to assess ecotoxicological risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
